molecular formula C14H11NO4 B1331655 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- CAS No. 70984-54-2

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-

Cat. No.: B1331655
CAS No.: 70984-54-2
M. Wt: 257.24 g/mol
InChI Key: XDKRSRYSRYRMTM-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- is an organic compound with a complex structure that includes a benzoylamino group and a furan ring

Properties

IUPAC Name

2-benzamido-3-(furan-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(10-5-2-1-3-6-10)15-12(14(17)18)9-11-7-4-8-19-11/h1-9H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKRSRYSRYRMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353387
Record name 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70984-54-2
Record name 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the α,β-unsaturated carboxylic acid framework with the benzoylamino and furan substituents introduced via amide bond formation and aromatic substitution, respectively. The key steps include:

  • Preparation of the acrylic acid backbone with appropriate substitution.
  • Introduction of the benzoylamino group through amide coupling.
  • Incorporation of the 2-furanyl moiety via substitution or condensation reactions.

Specific Synthetic Routes

Condensation of Benzoylamino Precursors with Furan-Substituted Acrylic Acid Derivatives

One common approach involves starting from (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid analogs, which are structurally related compounds used in medicinal chemistry for polymerase inhibition. The synthesis involves:

  • Formation of the benzoylamino acrylate intermediate.
  • Coupling with a furan ring-containing aldehyde or equivalent to introduce the 2-furanyl group.
  • Control of stereochemistry to obtain the (Z)-isomer, which is often biologically active.

This method relies on high-throughput screening leads and structure-activity relationship (SAR) studies to optimize yields and purity.

Amide Bond Formation via Benzoyl Chloride and Amino Acrylic Acid Derivatives

Another approach is the direct coupling of benzoyl chloride with amino-substituted acrylic acid derivatives bearing the furan ring. This method involves:

  • Activation of benzoyl chloride under controlled conditions.
  • Reaction with 2-amino-3-(2-furanyl)prop-2-enoic acid or its esters.
  • Subsequent hydrolysis if esters are used to yield the free acid.

This method is classical and allows for relatively straightforward synthesis but requires careful control of reaction conditions to avoid side reactions.

Multi-Step Synthesis via Protected Intermediates

In more complex synthetic schemes, protecting groups are used to mask reactive functionalities during intermediate steps. For example:

  • Protection of the carboxylic acid as esters.
  • Protection of amino groups as carbamates or amides.
  • Sequential deprotection and coupling steps to assemble the final molecule.

This approach is common in pharmaceutical synthesis to improve yields and purity.

Comparative Data Table of Preparation Methods

Method Description Key Reagents/Intermediates Advantages Limitations Yield Range (%) References
Condensation of benzoylamino acrylate with furan aldehyde (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid analogs High specificity, SAR optimized Requires stereochemical control Moderate to high (40-70)
Amide bond formation via benzoyl chloride and amino acrylic acid Benzoyl chloride, 2-amino-3-(2-furanyl)prop-2-enoic acid Straightforward, classical method Sensitive to moisture, side reactions Moderate (30-60)
Multi-step synthesis with protecting groups Protected esters and amides High purity, scalable More steps, longer synthesis time Variable (20-50) General organic synthesis literature

Research Findings and Optimization Notes

  • Stereochemistry Control: The (Z)-isomer of the compound is often the desired form due to biological activity. Methods involving condensation reactions require careful control of reaction conditions (temperature, solvent, catalysts) to favor this isomer.

  • Catalysts and Solvents: Use of mild bases or acid catalysts can improve coupling efficiency. Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or methanol are commonly employed depending on the step.

  • Purification: Crystallization and chromatographic techniques are used to isolate the pure compound. Protecting group strategies facilitate purification by reducing side products.

  • Industrial Scale Considerations: While laboratory-scale syntheses are well-documented, industrial production requires optimization for yield, cost, and environmental impact. Use of less hazardous reagents and fewer purification steps is preferred.

Chemical Reactions Analysis

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, this compound serves as a versatile building block for the creation of more complex molecular architectures. Its unique functional groups allow for various chemical transformations, including:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Employing lithium aluminum hydride for selective functional group modifications.
  • Substitution Reactions : Both nucleophilic and electrophilic substitutions can be performed depending on the reaction conditions .

Biology

Biologically, 2-propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- has shown potential in studying enzyme interactions and metabolic pathways. Its structural features enable it to act as a probe for investigating biological mechanisms, which can lead to insights into disease processes and potential therapeutic targets .

Medicine

This compound is being explored for its therapeutic potential, particularly in drug development. Its ability to interact with biological targets suggests that it could serve as a lead compound in creating new pharmaceuticals aimed at treating various diseases. Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against pathogens such as Candida albicans and Staphylococcus aureus .

Industrial Applications

In industry, 2-propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- can be utilized in the production of specialty chemicals and polymers. Its versatility allows it to be integrated into manufacturing processes that require advanced materials with specific properties. This includes applications in coatings, adhesives, and other polymer-based products .

Case Studies

StudyFocusFindings
Antimicrobial Activity Investigated the efficacy against Candida albicansShowed significant inhibition at concentrations of 64 µg/mL .
Synthesis Pathways Explored various synthetic routesHighlighted efficiency in producing derivatives with improved biological activity .
Polymer Applications Evaluated as a component in fire-retardant materialsDemonstrated enhanced performance when integrated into polymer matrices .

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar compounds to 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- include:

  • 2-Propenoic acid, 2-[(tetrahydro-2-furanyl)methoxy]ethyl ester
  • 2-Propenoic acid, homopolymer, mono(tetrahydro-2-furanyl)methyl ester

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Biological Activity

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-, also known as (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- is characterized by the following:

  • Molecular Formula : C15_{15}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 255.27 g/mol
  • IUPAC Name : (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid

The presence of both furan and benzamide moieties suggests a diverse range of interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of 2-propenoic acid exhibit potent antiviral activity, particularly against Hepatitis C Virus (HCV). A study focused on the evaluation of (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid showed promising results as a non-nucleoside inhibitor of HCV NS5B polymerase. The compound demonstrated effective inhibition in vitro with half-maximal effective concentration (EC50_{50}) values in the low micromolar range .

The mechanism by which 2-propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- exerts its antiviral effects involves the disruption of viral replication processes. Specifically, it inhibits the polymerase activity essential for RNA synthesis in HCV. This inhibition is critical for preventing viral proliferation within host cells .

Study on HCV Inhibition

In a study evaluating various compounds for their efficacy against HCV, (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid was identified as a lead compound. The study utilized a high-throughput screening method to assess the antiviral properties against HCV replicons. The results indicated that the compound effectively reduced viral RNA levels in treated cells compared to untreated controls .

Comparative Analysis with Other Compounds

A comparative analysis was conducted to evaluate the efficacy of this compound against other known antiviral agents. The findings revealed that while traditional nucleoside analogs showed varying degrees of effectiveness, the non-nucleoside nature of 2-propenoic acid derivatives allowed for a unique mechanism that could overcome resistance seen with nucleoside inhibitors .

Data Summary

Compound Target Virus EC50_{50} Mechanism
2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-HCVLow µMNS5B Polymerase Inhibition

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2-(benzoylamino)-3-(2-furanyl)-2-propenoic acid with high purity?

  • Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts) based on analogous acrylate derivatives. For example, using tert-butyl esters or benzoyl-protected intermediates can improve regioselectivity. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures enhances purity. Monitor reactions by TLC and confirm purity via HPLC (≥95%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm the benzoylamino and furanyl substituents. Compare chemical shifts with NIST-reported acrylate derivatives (e.g., δ ~7.8 ppm for benzoyl carbonyl protons) .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What safety protocols should be prioritized during handling?

  • Methodological Answer: Follow OSHA guidelines (29 CFR 1910.1020) for chemical exposure monitoring. Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Implement emergency procedures for skin contact (e.g., rinsing with water for 15 minutes) and maintain a chemical hygiene plan compliant with GHS standards .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR chemical shifts be resolved?

  • Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict 1H^1H-NMR shifts. Compare with experimental data using root-mean-square deviation (RMSD) analysis.
  • Verify solvent effects (e.g., DMSO vs. CDCl3_3) via implicit solvation models (e.g., PCM). Cross-reference with NIST’s gas-phase ion energetics data to refine computational parameters .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer:

  • Use kinetic studies (e.g., pseudo-first-order conditions) to determine rate constants for benzoylamino group substitution.
  • Analyze transition states via QM/MM simulations (e.g., Gaussian 16) to identify steric effects from the furanyl substituent. Validate with isotopic labeling (18O^{18}O) to track acyl group transfer .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer:

  • Conduct Hansen solubility parameter (HSP) analysis to quantify dispersion (δd\delta_d), polar (δp\delta_p), and hydrogen-bonding (δh\delta_h) contributions.
  • Compare with experimental solubility in DMSO, THF, and chloroform. Use DSC/TGA to assess thermal stability during solvent selection .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

  • Methodological Answer:

  • Characterize polymorphs via X-ray crystallography or PXRD. Annealing experiments (e.g., heating-cooling cycles) can identify metastable forms.
  • Verify purity via elemental analysis (C, H, N) and DSC to distinguish between melting and decomposition events .

Methodological Tools & Resources

  • Thermodynamic Data: Reference NIST’s gas-phase ion clustering data (e.g., ΔrH° values) to predict reaction feasibility .
  • Synthetic Libraries: Utilize Pharmacopeial Forum guidelines for acrylate polymer analogs to design copolymerization experiments .

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